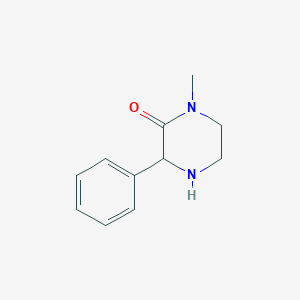

1-Methyl-3-phenylpiperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-phenylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFORXSVFVCFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461209 | |

| Record name | 1-METHYL-3-PHENYLPIPERAZIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799796-66-0 | |

| Record name | 1-METHYL-3-PHENYLPIPERAZIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Methyl 3 Phenylpiperazin 2 One

Methodologies for the Construction of the Piperazin-2-one (B30754) Ring System

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, and various synthetic methodologies have been developed for its construction. thieme-connect.com These strategies often involve the formation of two carbon-nitrogen bonds in a cyclization reaction. researchgate.net Common approaches include:

Cyclization Reactions: Many syntheses rely on various cyclization reactions to form the piperazinone ring. researchgate.net

Reduction of Diketopiperazines or 2-Ketopiperazines: The piperazine (B1678402) ring can be formed through the reduction of related structures like diketopiperazines. researchgate.net

Alkylation and Reduction of 2-Methylpyrazines: Another route involves the alkylation and subsequent reduction of 2-methylpyrazines. researchgate.net

α-Lithiation and Alkylation of N-Boc Piperazines: This method provides another avenue for the synthesis of substituted piperazines. researchgate.net

Cascade Reactions: More recent approaches include cascade, metal-promoted transformations that can form multiple bonds in a single pot, offering efficiency and diversity in the synthesis of piperazinones. thieme-connect.com

One-Pot Asymmetric Synthesis: A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed to produce 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess. acs.org

The synthesis of chiral 2-oxopiperazines, however, remains a significant challenge for organic chemists. researchgate.net

Strategies for the Targeted Synthesis of 1-Methyl-3-phenylpiperazin-2-one

The targeted synthesis of this compound often begins with the reaction of ethyl α-bromophenylacetate and ethylenediamine, which forms the precursor 2-oxo-3-phenylpiperazine. google.com However, a significant challenge in the synthesis of this compound is achieving selective methylation at the N1 position.

To address the issue of non-selective methylation, a highly effective strategy involves the use of protecting groups. This approach ensures that methylation occurs at the desired nitrogen atom by temporarily blocking the other. A common method involves protecting the N4 position of 2-oxo-3-phenylpiperazine with a benzyl (B1604629) group to form 4-benzyl-2-oxo-3-phenylpiperazine. google.com This intermediate is then methylated at the N1 position. google.com

| Starting Material | Reagents and Conditions | Intermediate |

| 2-oxo-3-phenylpiperazine | Benzyl chloride | 4-benzyl-2-oxo-3-phenylpiperazine |

| 4-benzyl-2-oxo-3-phenylpiperazine | Methyl iodide, Sodium hydride, N,N-dimethylformamide, 10-25°C | 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine |

This selective protection and subsequent methylation provide a more controlled and higher-yielding route to this compound compared to non-selective methods. google.com

Role as an Intermediate in the Synthesis of 1-Methyl-3-phenylpiperazine

This compound is a crucial intermediate in the synthesis of 1-methyl-3-phenylpiperazine, a key component in the production of the antidepressant drug Mirtazapine. google.comgoogle.com The conversion involves the reduction of the carbonyl group at the C2 position of the piperazin-2-one ring.

The reduction of the carbonyl group in this compound or its protected precursor is a critical step in the synthesis of 1-methyl-3-phenylpiperazine. google.comgoogle.com A commonly used and effective reducing agent for this transformation is lithium aluminium hydride (LiAlH₄). google.comgoogle.com

The reduction of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine with LiAlH₄ yields 4-benzyl-1-methyl-3-phenylpiperazine (B3188717). google.com Subsequently, the benzyl protecting group is removed via catalytic hydrogenation to afford the final product, 1-methyl-3-phenylpiperazine. google.com

The conditions for the reduction of the carbonyl group are crucial for achieving a high yield and purity of the desired product. The reduction of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine is typically carried out using 1.0 to 1.2 moles of lithium aluminium hydride per mole of the piperazinone compound in tetrahydrofuran (B95107) (THF). google.comgoogle.com The reaction is generally performed at a temperature ranging from 40°C to 70°C, often at the reflux temperature of the solvent. google.comgoogle.com

Following the reduction, the reaction is quenched, and the product is isolated. The subsequent debenzylation is performed by catalytic hydrogenation using a palladium on charcoal catalyst in the presence of acetic acid at room temperature and under hydrogen pressure. google.com

| Intermediate | Reducing Agent | Solvent | Temperature | Product |

| 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine | Lithium aluminium hydride (LiAlH₄) | Tetrahydrofuran (THF) | 40-70°C (reflux) | 4-benzyl-1-methyl-3-phenylpiperazine |

Advanced Spectroscopic and Analytical Characterization of 1 Methyl 3 Phenylpiperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Comprehensive Proton (¹H) NMR Spectral Analysis

For 1-Ethyl-2-oxo-3-phenylpiperazine, the phenyl group protons are expected to appear as a multiplet in the aromatic region, typically between δ 7.27 and 7.40 ppm. researchgate.net The proton at the chiral center (C3) is anticipated to be a singlet at approximately δ 4.55 ppm. researchgate.net The protons of the piperazine (B1678402) ring would likely exhibit complex multiplets in the region of δ 3.02 to 3.58 ppm. researchgate.net The ethyl group attached to the nitrogen at position 1 would give rise to a triplet for the methyl protons (around δ 1.19 ppm) and a multiplet for the methylene (B1212753) protons. researchgate.net For 1-Methyl-3-phenylpiperazin-2-one, the N-methyl group would be expected to appear as a singlet, likely in the range of δ 2.5-3.0 ppm.

A hypothetical ¹H NMR data table for this compound, based on the analysis of its ethyl analog, is presented below.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| Phenyl-H | ~ 7.3-7.4 | Multiplet | - |

| C3-H | ~ 4.5 | Singlet | - |

| Piperazine-H | ~ 3.0-3.6 | Multiplet | - |

| N-CH₃ | ~ 2.5-3.0 | Singlet | - |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Confirmation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Based on the data for 1-Ethyl-2-oxo-3-phenylpiperazine, the carbonyl carbon (C2) is expected to resonate at a downfield chemical shift, around δ 168.5 ppm. researchgate.net The carbons of the phenyl ring would appear in the aromatic region (δ 128.4-140.4 ppm). researchgate.net The chiral carbon (C3) is anticipated around δ 64.1 ppm. researchgate.net The carbons of the piperazine ring and the N-alkyl group would resonate at higher fields. researchgate.net

A projected ¹³C NMR data table for this compound is provided below, drawing inferences from its ethyl counterpart. researchgate.net

| Carbon | Expected Chemical Shift (ppm) |

| C=O (C2) | ~ 168 |

| Phenyl-C (C-ipso) | ~ 140 |

| Phenyl-C | ~ 128-129 |

| C3 | ~ 64 |

| Piperazine-C | ~ 41-48 |

| N-CH₃ | ~ 35-40 |

Application of Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be instrumental in tracing the spin-spin coupling networks within the piperazine ring and confirming the connectivity between its protons. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. sdsu.eduyoutube.com

The application of these 2D NMR techniques is a standard and essential practice for the complete and unambiguous structural elucidation of novel organic compounds like this compound. nih.gov

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For the analysis of piperazine derivatives, reversed-phase LC coupled with a mass spectrometer is a common approach. nih.gov

A typical LC-MS method would involve:

Chromatographic Separation: A C18 column is often used for the separation of phenylpiperazine derivatives. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), often run in a gradient mode to ensure good separation of the analyte from any impurities.

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like piperazine derivatives, which typically forms a protonated molecule [M+H]⁺. researchgate.net

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to determine the mass-to-charge ratio of the ions.

The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. mdpi.com

Chromatographic Purity and Impurity Profiling

Ensuring the purity of a chemical compound is critical, particularly in pharmaceutical applications. Chromatographic techniques are the primary methods used for this purpose. High-performance liquid chromatography (HPLC) with UV detection is a standard method for determining the purity of organic compounds. By developing a suitable HPLC method, the percentage purity of this compound can be determined by measuring the area of its peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is extensively used for purity assessment and quantification.

Detailed research findings indicate that reversed-phase HPLC is the most common modality for piperazine derivatives. In a typical setup, a C18 column is used as the stationary phase due to its versatility and effectiveness in separating compounds of moderate polarity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. A gradient elution program, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation of the main compound from any impurities or starting materials. For instance, a gradient program might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute more retained components. unodc.org

Detection is commonly performed using a photodiode array (PDA) detector, which allows for monitoring across a range of wavelengths (e.g., 199-360 nm), providing both quantitative data and spectral information that can aid in peak identification. unodc.org In the synthesis of related compounds like 1-Methyl-3-phenylpiperazine, HPLC is crucial for monitoring reaction progress and confirming the purity of the final product, with reported purities often exceeding 99%. google.comsphinxsai.com

Table 1: Illustrative HPLC Method Parameters for Piperazine Derivatives

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase A | 5mM Heptafluorobutyric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient from 18% B to 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Detection | Photodiode Array (PDA) at 199-360 nm |

This table represents a typical method for related piperazine compounds and serves as a starting point for the analysis of this compound. unodc.org

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.

The development of a UPLC method for this compound would follow similar principles to HPLC method development but with a focus on optimizing for speed and efficiency. The transition from HPLC to UPLC involves scaling the method parameters, including the gradient, flow rate, and injection volume, to the smaller column dimensions. The primary advantage is a substantial reduction in analysis time and solvent consumption, making it a more cost-effective and environmentally friendly approach for routine quality control. While specific UPLC methods for this compound are not extensively detailed in public literature, analytical data for the related compound 1-Methyl-3-phenylpiperazine is often available from commercial suppliers, indicating the utility of this technique. ambeed.combldpharm.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides invaluable information about the molecular structure of this compound by probing the vibrational modes of its constituent functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique molecular fingerprint. For this compound, the key functional groups give rise to characteristic absorption bands.

The most prominent feature in the FT-IR spectrum is the strong absorption band from the carbonyl (C=O) group of the lactam ring, which is expected in the range of 1650-1680 cm⁻¹. The C-N stretching vibrations of the piperazine ring and the N-methyl group would appear in the 1100-1300 cm⁻¹ region. The aromatic phenyl ring exhibits several characteristic bands: C-H stretching vibrations typically appear above 3000 cm⁻¹, and C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations for the monosubstituted benzene (B151609) ring are expected in the 690-770 cm⁻¹ range. Spectroscopic investigations of the related compound 1-phenylpiperazine (B188723) provide a strong basis for these assignments. nih.gov

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Phenyl Ring | ~3030-3080 |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | ~2850-2960 |

| Carbonyl C=O Stretch | Lactam (Amide) | ~1650-1680 |

| Aromatic C=C Stretch | Phenyl Ring | ~1450-1600 |

| C-N Stretch | Piperazine Ring | ~1100-1300 |

| Aromatic C-H Bend | Phenyl Ring (out-of-plane) | ~690-770 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, and the resulting spectral shifts provide information about molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the electron cloud around the molecule.

In the FT-Raman spectrum of this compound, the symmetric vibrations of non-polar bonds are often more intense. The aromatic C=C stretching vibrations of the phenyl ring are typically strong in the Raman spectrum. The carbonyl (C=O) stretch, while strong in the IR, will also be present but may be weaker in the Raman spectrum. The piperazine ring breathing modes and C-H bending vibrations will also be observable. Studies on similar molecules like 1-phenylpiperazine have utilized FT-Raman spectroscopy to provide a comprehensive vibrational analysis, supporting the structural characterization. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which excites electrons from lower-energy ground states to higher-energy excited states. The chromophores within this compound—the phenyl group and the carbonyl group—are responsible for its UV absorption profile.

The spectrum is expected to show absorptions arising from two main types of electronic transitions: π → π* and n → π*. uzh.ch

π → π transitions:* These are high-energy, high-intensity transitions associated with the π-electron system of the benzene ring. They typically occur at shorter wavelengths (around 200-270 nm). libretexts.org

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen atoms) to an anti-bonding π* orbital. libretexts.orgyoutube.com These are lower-energy, lower-intensity transitions and are often observed as a shoulder on the tail of the more intense π → π* bands at longer wavelengths.

The solvent used can influence the position of these absorption bands. For instance, n → π* transitions commonly experience a blue shift (to shorter wavelengths) in polar solvents. libretexts.orgyoutube.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) |

| π → π | Phenyl Ring | ~250-270 nm |

| n → π | Carbonyl Group (C=O) | >280 nm (low intensity) |

Computational and Theoretical Investigations of 1 Methyl 3 Phenylpiperazin 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation for a given molecule, providing information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. Geometry optimization is a key application of DFT, where the goal is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This lowest-energy structure represents the most stable conformation of the molecule.

For 1-methyl-3-phenylpiperazin-2-one, DFT calculations, often employing a basis set such as 6-31G(d,p), would be used to find its most stable three-dimensional structure. The process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the forces on all atoms are close to zero, indicating a minimum energy state. The resulting optimized geometry provides crucial information about the spatial orientation of the phenyl ring relative to the piperazinone ring and the position of the methyl group.

Furthermore, by calculating the energies of various conformers, a potential energy landscape can be constructed. This landscape helps to identify other low-energy, stable conformations and the energy barriers between them, providing insights into the molecule's flexibility and conformational dynamics.

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. wikipedia.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com A small gap indicates that the molecule is more reactive and can be easily polarized. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atoms, while the LUMO is likely to be distributed over the carbonyl group and the phenyl ring, which can accept electron density.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would be determined from specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. researchgate.net It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs.

Understanding the distribution of charge within a molecule is essential for predicting its reactivity and intermolecular interactions. Mulliken charge analysis is a method for partitioning the total electron density among the atoms in a molecule, providing an estimate of the partial charge on each atom. researchgate.net

For this compound, a Mulliken charge analysis would likely show that the oxygen atom of the carbonyl group carries a significant negative charge, while the adjacent carbonyl carbon is positively charged. researchgate.net The nitrogen atoms would also carry partial negative charges due to their higher electronegativity. These charge distributions are crucial for understanding how the molecule interacts with other molecules and its potential for forming hydrogen bonds.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of negative potential, which are prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen and areas of positive potential around the hydrogen atoms attached to the piperazinone ring.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.60 |

| N1 (methylated) | -0.25 |

| N4 | -0.30 |

| C3 (attached to phenyl) | +0.15 |

Note: These values are illustrative and would be quantified by specific quantum chemical calculations.

In Silico Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of molecules, such as their NMR spectra. These theoretical predictions can aid in the interpretation of experimental data and help to confirm the structure of a compound.

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework. nih.gov The process involves first optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations can predict the chemical shifts for each of the hydrogen and carbon atoms in the molecule. mdpi.com These predicted values can then be compared to experimental NMR data to confirm the structural assignment. Discrepancies between the theoretical and experimental values can often be attributed to solvent effects or conformational averaging, which can also be modeled computationally.

Table 3: Hypothetical Theoretical ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Phenyl-H | 7.2 - 7.4 |

| CH (C3) | 4.1 |

| N-CH₃ | 2.9 |

| Piperazinone-CH₂ | 3.0 - 3.5 |

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual theoretical values would result from specific calculations.

Table 4: Hypothetical Theoretical ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 168 |

| Phenyl-C (ipso) | 140 |

| Phenyl-C | 127 - 129 |

| C3 | 60 |

| Piperazinone-CH₂ | 45 - 55 |

| N-CH₃ | 42 |

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual theoretical values would result from specific calculations.

Computational Simulation of Vibrational and Electronic Spectra

No studies detailing the computational simulation of the vibrational (Infrared or Raman) and electronic (UV-Visible) spectra for this compound were found. Such simulations, typically employing methods like Density Functional Theory (DFT) for vibrational frequencies and Time-Dependent DFT (TD-DFT) for electronic transitions, would provide theoretical data for comparison with experimental spectra, offering insights into the molecule's vibrational modes and electronic structure.

Conformational Analysis through Molecular Modeling

Specific molecular modeling studies focused on the conformational analysis of this compound are not described in the available literature. A comprehensive conformational analysis would involve mapping the potential energy surface of the molecule to identify stable conformers, determine their relative energies, and analyze the energy barriers to interconversion. This would clarify the preferred three-dimensional shapes of the molecule, which are crucial for its chemical and biological activity.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Intermolecular Interactions

No publications were identified that report on molecular dynamics (MD) simulations of this compound. MD simulations would be instrumental in understanding the compound's dynamic behavior over time, including the flexibility of the piperazinone ring and the orientation of the phenyl and methyl substituents. Furthermore, simulations in various solvents would reveal key intermolecular interactions, such as hydrogen bonding patterns and solvation effects, providing a molecular-level understanding of its behavior in different environments.

Chemical Reactivity and Transformation Studies of 1 Methyl 3 Phenylpiperazin 2 One

Investigation of Reduction Reactions and Their Mechanisms

The reduction of the lactam functionality in 1-methyl-3-phenylpiperazin-2-one is a key transformation, yielding 1-methyl-3-phenylpiperazine, a crucial intermediate in the synthesis of various pharmacologically active molecules. google.comgoogle.com

The most commonly employed reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). google.comgoogle.com The reaction is typically carried out in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), under a nitrogen atmosphere. google.com The process involves the addition of a solution of this compound to a suspension of LiAlH₄ at a controlled temperature, often between 10-15°C, followed by refluxing for a period to ensure complete reaction. google.comgoogle.com The mechanism of this reduction involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the amide. This is followed by the formation of a complex aluminate intermediate, which upon workup with water and aqueous sodium hydroxide, hydrolyzes to afford the corresponding amine, 1-methyl-3-phenylpiperazine. google.com

An alternative approach involves the reduction of a related intermediate, 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one, also utilizing LiAlH₄ to produce 1-methyl-3-phenylpiperazine. google.com

The efficiency and conditions for the reduction of related piperazin-2-one (B30754) systems have been documented. For instance, the reduction of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine to 4-benzyl-1-methyl-3-phenylpiperazine (B3188717) is accomplished using 1.0-1.2 mole equivalents of LiAlH₄ per mole of the starting material at temperatures ranging from 40°C to 70°C, with reflux temperature being preferable. google.com This is often a step in a multi-step synthesis where the benzyl (B1604629) protecting group is subsequently removed via catalytic hydrogenation to yield 1-methyl-3-phenylpiperazine. google.comgoogle.com

Table 1: Reduction Reactions of Piperazin-2-one Derivatives

| Starting Material | Reducing Agent | Product | Reference |

| 1-Methyl-2-oxo-3-phenylpiperazine | Lithium aluminum hydride | 1-Methyl-3-phenylpiperazine | google.comgoogle.com |

| 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | Lithium aluminum hydride | 4-Benzyl-1-methyl-3-phenylpiperazine | google.com |

| 1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one | Lithium aluminum hydride | 1-Methyl-3-phenylpiperazine | google.com |

| 3-Oxo-2-phenylpiperazine | Hydride reduction | 2-Phenylpiperazine | researchgate.net |

Potential for Derivatization at the Amide Nitrogen or Phenyl Ring

The structure of this compound offers two primary sites for derivatization: the amide nitrogen (at position 4) and the phenyl ring.

Derivatization at the Amide Nitrogen:

The secondary amine nitrogen within the piperazinone ring is a nucleophilic center and can undergo various reactions, most notably alkylation and acylation. However, direct derivatization at this position on this compound is less commonly reported than the derivatization of its precursor, 3-phenylpiperazin-2-one. To achieve selective N-alkylation at the 1-position to produce this compound itself, a protecting group strategy is often employed. researchgate.net For instance, the nitrogen at the 4-position can be protected with a benzyl group. researchgate.net Subsequent methylation at the 1-position, followed by deprotection, yields the desired product. researchgate.net

Alkylation of the related 3-oxo-2-phenylpiperazine has been shown to be a viable method for producing N-alkylated derivatives. researchgate.net Similarly, N-alkylation of other piperazine (B1678402) systems is well-documented, often using alkyl halides in the presence of a base. nih.gov This suggests that this compound could potentially be further functionalized at the N4 position under suitable conditions, although this would lead to a quaternary ammonium (B1175870) salt if an alkyl group is introduced.

Derivatization at the Phenyl Ring:

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com Standard electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

The piperazinone moiety will act as a directing group in these substitutions. The nitrogen atoms, particularly the one at the benzylic position, will influence the regioselectivity of the substitution on the phenyl ring. The specific substitution pattern (ortho, meta, or para) would need to be determined experimentally.

Stereochemical Aspects of Reactions Involving the Chiral Center

This compound possesses a chiral center at the C3 position, where the phenyl group is attached. This introduces stereochemical considerations into its reactions. The compound can exist as a racemic mixture of two enantiomers, (R)-1-methyl-3-phenylpiperazin-2-one and (S)-1-methyl-3-phenylpiperazin-2-one.

When reactions are performed on this racemic starting material, the products will also be racemic, unless a chiral reagent or catalyst is used to induce stereoselectivity. For example, the reduction of racemic this compound with a non-chiral reducing agent like LiAlH₄ will result in racemic 1-methyl-3-phenylpiperazine.

The stereochemistry of reactions involving cyclic compounds can be significantly influenced by the conformational constraints of the ring. libretexts.org In piperazinone systems, the ring can adopt different conformations, and the substituents will have preferred axial or equatorial orientations. libretexts.org The stereochemical outcome of a reaction at the chiral center or at an adjacent position can be dependent on the accessibility of the reagent to a specific face of the molecule, which is dictated by the ring's conformation.

For instance, in elimination reactions of substituted cyclohexanes, an anti-periplanar arrangement of the leaving group and the beta-hydrogen is often required. libretexts.org While not a direct analogy, this principle highlights how the fixed spatial arrangement of atoms in a cyclic structure can control reaction pathways and stereochemical outcomes. In the context of this compound, any reaction that creates a new stereocenter or modifies the existing one would require careful stereochemical analysis.

Potential Research Applications and Broader Context of 1 Methyl 3 Phenylpiperazin 2 One

Role in the Synthesis of Pharmacologically Active Compounds

1-Methyl-3-phenylpiperazin-2-one serves as a crucial intermediate in the synthesis of more complex and pharmacologically significant molecules. Its primary documented role is as a precursor in the production of the antidepressant drug, Mirtazapine. google.comgoogle.com The synthesis of Mirtazapine requires the key intermediate 1-Methyl-3-phenylpiperazine, which is efficiently prepared from this compound. google.comgoogle.com

The development of efficient and selective methods to produce 1-Methyl-3-phenylpiperazine from its 2-oxo precursor has been a subject of significant research, as highlighted in various patents. google.comjustia.comgoogle.comwipo.int These efforts underscore the industrial importance of this compound as a starting material for a commercially available pharmaceutical.

The table below outlines the key reactants and products in this important synthetic application.

| Reactant | Reagent | Product | Pharmacological Significance of Product's Derivative |

| This compound | Lithium Aluminium Hydride (LiAlH₄) | 1-Methyl-3-phenylpiperazine | Key intermediate for the antidepressant Mirtazapine. google.comgoogle.com |

Exploration as a Scaffold for Novel Chemical Entities

The piperazinone ring system is recognized in medicinal chemistry as a "privileged scaffold." researchgate.net This means that this particular chemical structure is frequently found in molecules that exhibit a wide range of biological activities. The piperazinone core can be readily modified at several positions, allowing chemists to create large libraries of related compounds for drug screening.

While specific research programs extensively using this compound as a central scaffold for generating diverse libraries are not widely documented, its structure holds significant potential for such applications. The presence of the phenyl group and the methyl group at specific positions, combined with the reactive carbonyl group and the secondary amine within the piperazinone ring, offers multiple points for chemical modification.

For instance, the phenyl group could be further substituted to explore structure-activity relationships. The nitrogen atom at the 4-position could be functionalized with a variety of chemical groups to modulate the compound's properties. The inherent reactivity of the lactam (the cyclic amide in the piperazinone ring) also presents opportunities for ring-opening reactions or other transformations to generate novel molecular frameworks.

The general utility of the piperazine (B1678402) and piperazinone scaffolds in developing new drugs for a wide array of diseases, including cancer and central nervous system disorders, suggests that this compound is a valuable building block for the creation of new chemical entities with potential therapeutic applications. researchgate.net

Contribution to Understanding Piperazinone Chemical Space

The study of this compound and its chemical transformations contributes to the broader understanding of the chemical space occupied by piperazinone derivatives. The synthesis of this compound itself has presented challenges that have led to advancements in synthetic methodology.

For example, early synthetic routes to related piperazines often suffered from a lack of selectivity, leading to mixtures of isomers. google.com The development of synthetic strategies involving protected intermediates, such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, has enabled more controlled and selective syntheses. google.comresearchgate.net These methods, which involve the protection of one nitrogen atom to allow for the selective methylation of the other, followed by deprotection and reduction, have enriched the toolbox of synthetic organic chemists.

The chemical properties of this compound, including its reactivity towards reducing agents and its potential for further functionalization, provide valuable data points for understanding the structure-reactivity relationships within the piperazinone class of compounds. This knowledge is crucial for the rational design of new synthetic targets and for predicting the chemical behavior of more complex molecules containing the piperazinone motif.

The table below summarizes some of the key chemical intermediates and their roles in the selective synthesis related to this compound.

| Intermediate Compound | Role in Synthesis | Contribution to Chemical Understanding |

| 2-Oxo-3-phenylpiperazine | Precursor for methylation. google.com | Demonstrates the challenge of non-selective methylation in piperazine chemistry. google.com |

| 4-Benzyl-2-oxo-3-phenylpiperazine | Protected intermediate for selective methylation. google.com | Illustrates the use of protecting groups to achieve regioselectivity in the synthesis of substituted piperazinones. google.comresearchgate.net |

| 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | Direct precursor to this compound (after debenzylation). google.com | A key novel intermediate that allows for the clean synthesis of the target compound. google.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.